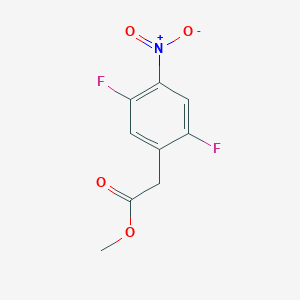

Methyl 2,5-difluoro-4-nitrophenylacetate

Description

Properties

CAS No. |

1806290-03-8 |

|---|---|

Molecular Formula |

C9H7F2NO4 |

Molecular Weight |

231.15 g/mol |

IUPAC Name |

methyl 2-(2,5-difluoro-4-nitrophenyl)acetate |

InChI |

InChI=1S/C9H7F2NO4/c1-16-9(13)3-5-2-7(11)8(12(14)15)4-6(5)10/h2,4H,3H2,1H3 |

InChI Key |

PKFRZQFLMBOCDQ-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=CC(=C(C=C1F)[N+](=O)[O-])F |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1F)[N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s unique properties arise from its substituent arrangement. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison

Electronic and Reactivity Differences

- Fluorine vs. Methoxy Groups : The fluorine atoms in this compound increase electronegativity and lipophilicity compared to methoxy-substituted analogues like 4-nitroanisole. This enhances resistance to metabolic degradation but reduces solubility in polar solvents .

- Nitro Group Positioning : The para-nitro group (as in the target compound and 4-nitroanisole) stabilizes negative charge delocalization more effectively than ortho-nitro derivatives (e.g., 2-nitroanisole), influencing reactivity in nucleophilic aromatic substitution .

Stability and Spectral Characteristics

- NMR and FTIR Profiles : Unlike methyl shikimate, which shows distinct ¹H/¹³C NMR peaks for its cyclohexene backbone , the target compound’s aromatic protons and carbons would resonate downfield due to electron-withdrawing groups.

- Chromatographic Behavior : Gas chromatography (GC) of diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) reveals retention time variations linked to molecular weight and branching, whereas the target compound’s simpler structure would elute earlier in HPLC or GC analyses.

Preparation Methods

Initial Synthesis of the 2,5-Difluoro-4-nitrophenyl Intermediate

The foundational step involves synthesizing the difluorinated nitrophenyl derivative, which serves as the core aromatic scaffold for subsequent esterification.

-

- Starting with 2,4-difluoro-1-nitrobenzene, the compound undergoes nitration and fluorination processes.

- The process typically involves electrophilic aromatic substitution, where nitration is achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0°C to 25°C).

-

- 2,4-difluoro-1-nitrobenzene as the precursor.

- Nitrating mixture (HNO₃/H₂SO₄).

-

- Formation of 2,5-difluoro-4-nitrophenyl derivatives with yields often exceeding 80% under optimized conditions.

Esterification to Form Methyl 2,5-Difluoro-4-nitrophenylacetate

The core step involves esterifying the aromatic acid derivative to produce the methyl ester.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Direct Fischer Esterification | 2,5-difluoro-4-nitrophenylacetic acid + methanol + sulfuric acid | Reflux at 60-70°C for 4-6 hours | ~85-90% | Acid catalysis promotes ester formation. |

| Carboxylic Acid Activation | Thionyl chloride or oxalyl chloride, then methanol | Room temperature to reflux | 80-85% | Converts acid to acyl chloride, then esterifies with methanol. |

The esterification process is typically performed using sulfuric acid as a catalyst, with reflux conditions ensuring complete conversion.

Alternative Synthetic Route via Nitration of Methyl 2,5-difluorophenylacetate

In some approaches, methyl 2,5-difluorophenylacetate is nitrated directly to introduce the nitro group at the 4-position.

- Reaction Conditions:

- Nitration using a mixture of nitric acid and sulfuric acid at low temperatures (0°C to 5°C).

- The process yields this compound with yields around 70-80%.

Purification and Characterization

Post-synthesis, purification involves:

- Extraction with organic solvents such as ethyl acetate.

- Washing with brine and drying over anhydrous sodium sulfate.

- Recrystallization from suitable solvents (e.g., ethanol, petroleum ether).

Research Data and Yield Optimization

Research findings indicate that reaction parameters such as temperature, reagent ratios, and reaction time significantly influence yield and purity:

Summary of Key Preparation Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,5-difluoro-4-nitrophenylacetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, nitration of a difluorophenyl precursor followed by esterification with methyl acetate under acidic catalysis. Reaction temperature (e.g., 0–5°C for nitration to avoid side reactions) and stoichiometric ratios (e.g., HNO₃/H₂SO₄ for nitration) are critical . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yields can vary (40–70%) depending on the regioselectivity of nitration and steric effects from fluorine substituents.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for ester methyl singlet (~δ 3.8–4.0 ppm) and aromatic protons split by fluorine coupling (e.g., meta-fluorine splitting ~8–10 Hz).

- ¹⁹F NMR : Two distinct fluorine signals for ortho and meta positions relative to the nitro group (e.g., δ -110 to -120 ppm).

- IR : Strong ester carbonyl stretch (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- MS : Molecular ion peak at m/z 245 (C₉H₆F₂NO₄⁺) with fragmentation patterns confirming the nitro and ester groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound during nucleophilic aromatic substitution?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for substitution at specific positions. Computational studies (e.g., DFT calculations) can map charge distribution to predict regioselectivity. For example, the para-nitro group directs nucleophiles to the ortho and meta positions relative to fluorine substituents. Experimental validation via competitive reactions with amines or thiols under varying pH (e.g., basic conditions for SNAr) is recommended .

Q. How does the compound’s stability under acidic or basic conditions impact its utility as a synthetic intermediate?

- Methodological Answer :

- Hydrolytic Stability : The ester group is prone to hydrolysis under basic conditions (e.g., NaOH/MeOH), yielding the carboxylic acid derivative. Acidic conditions (HCl/H₂O) may cleave the nitro group if heated (>80°C).

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing NOₓ gases (monitored via FTIR).

- Mitigation : Store under inert atmosphere at –20°C and avoid prolonged exposure to moisture .

Q. What contradictions exist in reported spectroscopic data for fluorinated nitroaromatic esters, and how can they be resolved?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts often arise from solvent effects or impurities. For example, DMSO-d₆ may cause deshielding compared to CDCl₃. Researchers should:

- Cross-validate spectra with pure standards (e.g., CAS RN 30779-1A for fluorinated analogs).

- Use heteronuclear coupling constants (³J₆,F) to confirm substituent positions.

- Reference databases like CAS Common Chemistry (CC-BY-NC 4.0) for benchmark data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.